molecular formula C15H11Br2N3O5 B3726929 N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B3726929
M. Wt: 473.07 g/mol
InChI Key: DLOSKKHPCSTUOA-CNHKJKLMSA-N
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Description

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a synthetic organic compound characterized by its complex structure, which includes bromine, hydroxyl, nitro, and hydrazide functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Properties

IUPAC Name

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2N3O5/c16-10-5-9(6-11(17)15(10)22)7-18-19-14(21)8-25-13-4-2-1-3-12(13)20(23)24/h1-7,22H,8H2,(H,19,21)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOSKKHPCSTUOA-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-(2-nitrophenoxy)acetic acid with hydrazine hydrate to form 2-(2-nitrophenoxy)acetohydrazide.

    Condensation Reaction: The hydrazide intermediate is then reacted with 3,5-dibromo-4-hydroxybenzaldehyde under acidic conditions to form the final product, N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The compound’s various functional groups allow it to form multiple types of interactions, such as hydrogen bonding and covalent modifications, which can affect biological pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanylacetohydrazide
  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide

Uniqueness

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to its combination of bromine, hydroxyl, nitro, and hydrazide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

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